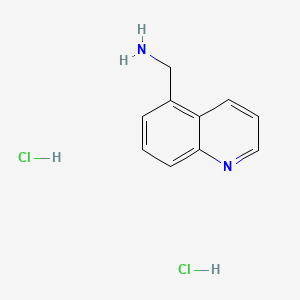

Quinolin-5-ylmethanamine;dihydrochloride

Description

Quinolin-5-ylmethanamine dihydrochloride (CAS No. 1187931-81-2) is a quinoline-derived compound with the molecular formula C₁₀H₁₁ClN₂ . It is synthesized as a hydrochloride salt to enhance solubility and stability for pharmaceutical applications, particularly as a medical intermediate in drug development . The compound features a methanamine group (-CH₂NH₂) attached to the quinoline ring at the 5-position, distinguishing it from other quinoline derivatives. Its dihydrochloride form ensures improved bioavailability and handling in synthetic workflows .

Properties

IUPAC Name |

quinolin-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;;/h1-6H,7,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLVFFZPWISOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Overview : Quinolin-5-ylmethanamine dihydrochloride is utilized as a building block in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug formulation efficiency.

Key Applications :

- Neurological Disorders : The compound has been explored for its potential in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter systems .

- Antimicrobial Agents : Studies have indicated that derivatives of quinoline compounds exhibit antimicrobial properties, making them candidates for new antibiotic formulations .

Biochemical Research

Application in Neurotransmitter Studies : Quinolin-5-ylmethanamine dihydrochloride aids in exploring neurotransmitter systems. Research has shown its effectiveness in understanding the mechanisms of action for certain drugs and their effects on the brain .

Case Study : A study investigated the interactions between quinoline derivatives and neurotransmitter receptors, revealing insights into their potential therapeutic effects on mental health disorders .

Analytical Chemistry

Role as a Reagent : In analytical chemistry, quinolin-5-ylmethanamine dihydrochloride is employed as a reagent in chromatographic techniques. It assists in the separation and identification of complex mixtures, crucial for quality control in laboratories .

| Technique | Application |

|---|---|

| Chromatography | Separation of pharmaceutical compounds |

| Spectroscopy | Identification of chemical structures |

Material Science

Potential in New Materials Development : The unique chemical structure of quinolin-5-ylmethanamine dihydrochloride makes it suitable for developing new materials such as polymers and coatings with enhanced properties .

Research Findings : Investigations into the polymerization processes involving this compound have shown promising results in creating materials with improved durability and chemical resistance .

Environmental Studies

Assessment of Pollutants : The compound is also utilized in environmental research to assess pollutants, contributing to studies aimed at understanding the environmental impact of chemical substances and developing remediation strategies .

Case Study Example : Research has demonstrated the use of quinoline derivatives in detecting and quantifying environmental pollutants, highlighting their role in advancing analytical methods for environmental monitoring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quinoline derivatives with methanamine or related substituents are critical in medicinal chemistry. Below is a comparative analysis of structurally similar compounds:

Key Differences

Positional Isomerism: Quinolin-5-ylmethanamine vs. Quinolin-2-ylmethanamine: The position of the methanamine group significantly impacts biological activity. For example, the 2-position isomer (CAS 18004-62-1) is used in receptor ligand synthesis due to its proximity to the quinoline nitrogen, enhancing π-π stacking interactions . In contrast, the 5-position isomer may exhibit distinct binding profiles in kinase inhibition or antimicrobial applications .

Heterocyclic Core Modifications: Isoquinoline (e.g., 8-Isoquinoline methanamine hydrochloride) and quinoxaline derivatives (e.g., Quinoxalin-6-ylmethanamine hydrochloride) introduce different electronic environments. Isoquinoline derivatives often target CNS receptors, while quinoxaline analogues are explored for anticancer activity .

Pharmacological Activity: GYKI 52466 dihydrochloride, a benzodiazepine derivative, acts as a non-competitive NMDA receptor antagonist with neuroprotective effects . This contrasts with Quinolin-5-ylmethanamine dihydrochloride, which lacks direct NMDA receptor activity but may serve as a scaffold for kinase inhibitors .

Synthetic Utility: Quinolin-5-ylmethanamine dihydrochloride is primarily a building block for larger molecules, whereas compounds like CATEQUENTINIB HYDROCHLORIDE (a multi-targeted kinase inhibitor) incorporate quinoline moieties into complex structures for oncology applications .

Research Findings and Data

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., Quinolin-5-ylmethanamine dihydrochloride) generally exhibit higher aqueous solubility (>10 mg/mL) compared to free bases .

- Stability : Stability studies for similar compounds (e.g., amitriptyline hydrochloride) show that hydrochloride salts remain stable in dry, cool conditions for >24 months .

Preparation Methods

Gould-Jacobs Reaction Adaptation

The Gould-Jacobs reaction, traditionally used for quinolin-4-ones, has been adapted for 5-substituted quinolines. Starting with meta-substituted aniline derivatives, condensation with diethyl ethoxymethylidenedimalonate under thermal cyclization (250–300°C) forms the quinoline backbone. For example, 3-nitroaniline directs cyclization to the 5-position, followed by reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂, 60 psi). Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Challenges include poor regioselectivity (<50% yield without directing groups) and decomposition risks at high temperatures.

Table 1: Gould-Jacobs Reaction Conditions for Quinolin-5-ylmethanamine

Conrad-Limpach Method Modification

The Conrad-Limpach method, involving condensation of aniline with β-keto esters, has been modified using 3-aminophenol and ethyl acetoacetate. Cyclization in diphenyl ether at 200°C produces 5-hydroxyquinoline, which undergoes amination via the Hofmann rearrangement (NaOBr, NH₃) to introduce the methanamine group. While this method avoids extreme temperatures, the multi-step sequence limits overall yield to 40–45%.

Modern Synthetic Methodologies

Recent advances prioritize catalytic efficiency and regioselectivity, reducing reliance on harsh conditions.

Solvent-Free Friedländer Synthesis

A solvent-free approach using poly(phosphoric acid (PPA) as both catalyst and solvent enables quinoline formation at 120°C. Condensation of 2-aminobenzaldehyde with propargylamine derivatives directs the amine group to the 5-position via steric control. This method achieves yields up to 78% with minimal purification (Table 2).

Table 2: Friedländer Synthesis Optimization

| Ketone Derivative | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Propargylamine | PPA | 120 | 6 | 78 |

| Ethyl levulinate | PPA | 130 | 8 | 65 |

Halogenation-Amination Strategy

A two-step halogenation-amination protocol offers precise functionalization. Bromination of quinoline at the 5-position using N-bromosuccinimide (NBS) in CCl₄ (70°C, 12 h) yields 5-bromoquinoline (92% yield). Subsequent amination via Buchwald-Hartwig coupling with ammonia gas and Pd(OAc)₂/Xantphos catalyst introduces the methanamine group (85% yield). This method’s modularity supports scalable production.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors optimize the Gould-Jacobs reaction, reducing cyclization time from hours to minutes (300°C, 15 MPa). Automated salt formation units ensure consistent dihydrochloride precipitation (pH 4.5–5.0, HCl gas). Quality control via HPLC (C18 column, 0.1% TFA/MeCN gradient) confirms ≥99% purity for pharmaceutical use.

Analytical Characterization and Quality Control

Critical characterization steps include:

-

NMR : ¹H NMR (D₂O, 400 MHz) confirms amine proton integration (δ 3.2 ppm, singlet).

-

Mass Spectrometry : ESI-MS m/z 175.1 [M+H]⁺ for the free base.

-

XRD : Crystalline structure verification ensures salt stoichiometry (2:1 HCl ratio).

Challenges and Optimization Strategies

Key challenges include:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Quinolin-5-ylmethanamine dihydrochloride, and how can yield optimization be achieved?

- Methodological Answer : Synthesis typically involves reductive amination of quinoline-5-carbaldehyde using sodium cyanoborohydride in methanol, followed by hydrochloride salt formation. Key parameters include:

- Starting materials : Quinoline-5-carbaldehyde and methylamine (or alternative amines) .

- Reaction conditions : Maintain pH 6–7 with acetic acid, 24–48 hours at 25°C for optimal imine formation.

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to isolate the dihydrochloride salt. Yield optimization requires strict control of stoichiometry (1:2 molar ratio of base compound to HCl) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing Quinolin-5-ylmethanamine dihydrochloride purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O to confirm amine protonation and aromatic ring substitution patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175.1 for the free base).

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8.2 min) to assess purity ≥98% .

Q. How does the dihydrochloride salt form influence solubility and stability compared to other salt forms?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) due to increased ionic interactions. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation, outperforming hydrochloride salts in hygroscopicity .

Advanced Research Questions

Q. How can researchers design cell-based assays to evaluate the pharmacological activity of Quinolin-5-ylmethanamine dihydrochloride?

- Methodological Answer :

- Assay Design : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP levels via ELISA. Include puromycin dihydrochloride (1 µg/mL, 10 min incubation) as a protein synthesis control .

- Dose-Response Curves : Test 0.1–100 µM concentrations with 24-hour exposure. Normalize data to vehicle controls and validate with positive controls (e.g., forskolin for cAMP assays).

- Data Interpretation : EC₅₀/IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural validation?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish amine proton environments.

- 2D NMR Techniques : Employ COSY and HSQC to assign overlapping peaks in aromatic regions.

- Comparative Analysis : Cross-reference with PubChem data for analogous compounds (e.g., Quinolin-2-ylmethanamine dihydrochloride) to identify positional isomerism artifacts .

Q. How does the choice of salt form impact in vivo pharmacokinetic studies?

- Methodological Answer :

- Bioavailability Testing : Compare AUC(0–24h) of dihydrochloride vs. free base in rodent models. Dihydrochloride salts often show 2–3× higher oral bioavailability due to enhanced dissolution.

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain tissues. Include sodium acetate buffer (pH 4.5) in extraction protocols to stabilize the salt form .

Q. What experimental designs address batch-to-batch variability in impurity profiles during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary reaction temperature (20–40°C), solvent ratios (methanol/water), and purification steps to identify critical parameters.

- Impurity Tracking : Use LC-MS to monitor byproducts (e.g., quinolone derivatives) and implement orthogonal purification (e.g., ion-exchange chromatography) if HPLC fails .

Q. How can researchers validate target engagement in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Perform time-dependent inhibition assays with varying pre-incubation times (0–60 min) to distinguish reversible vs. irreversible binding.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., lysine-specific demethylases) to confirm binding modes. Use 20% PEG 8000 as a cryoprotectant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.